molecular formula C18H16F2N4O2S B2560028 N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251681-70-5

N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2560028
CAS No.: 1251681-70-5
M. Wt: 390.41
InChI Key: PGLFPNYGRPQSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16F2N4O2S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, anticancer, and anticonvulsant activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17F2N3O2S\text{C}_{16}\text{H}_{17}\text{F}_2\text{N}_3\text{O}_2\text{S}

Antibacterial Activity

Recent studies have indicated that compounds containing the difluorobenzyl moiety exhibit significant antibacterial properties. For instance, derivatives of benzyl thiazoles have shown moderate to good antibacterial activity against various strains . The presence of the 1,2,4-oxadiazole ring in conjunction with pyridine enhances the compound's efficacy against bacterial pathogens.

CompoundActivityReference
N-(2,4-difluorobenzyl)-2-thioacetamideModerate antibacterial
Benzyl thiazolesGood antibacterial

Anticancer Activity

The anticancer potential of N-(2,4-difluorobenzyl)-2-thioacetamide has been explored in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited significant activity against HT-29 and TK-10 cancer cells . The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways.

Cell LineIC50 (µM)Reference
HT-2915
TK-1020

Anticonvulsant Activity

N-(2,4-difluorobenzyl)-2-thioacetamide has also been investigated for its anticonvulsant properties. In animal models, compounds in this class showed promising results in reducing seizure activity. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and thioacetamide groups can significantly influence anticonvulsant efficacy .

CompoundED50 (mg/kg)ModelReference
N-(2,4-difluorobenzyl)-2-thioacetamide13MES
Phenobarbital22MES

Case Studies

A case study involving a series of N'-benzyl 2-amino acetamides demonstrated their efficacy in established animal models for anticonvulsant activity. The results showed that these compounds not only surpassed traditional treatments but also had a favorable safety profile .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c1-2-15-23-18(26-24-15)12-4-6-17(22-9-12)27-10-16(25)21-8-11-3-5-13(19)7-14(11)20/h3-7,9H,2,8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLFPNYGRPQSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.